molecular formula C9H8BrF2NO2 B13648074 Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate

Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate

Cat. No.: B13648074
M. Wt: 280.07 g/mol
InChI Key: YRKAJHJFDSPZBF-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate is a pyridine-2-carboxylate derivative with a bromomethyl (-CH2Br) substituent at position 3 and a difluoromethyl (-CF2H) group at position 4. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where bromine serves as a reactive site for further functionalization (e.g., alkylation or cross-coupling reactions), while the difluoromethyl group enhances electronic and steric properties. The ester group at position 2 (picolinate) provides a versatile handle for hydrolysis or transesterification.

Properties

Molecular Formula

C9H8BrF2NO2

Molecular Weight

280.07 g/mol

IUPAC Name

methyl 3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H8BrF2NO2/c1-15-9(14)7-6(4-10)5(8(11)12)2-3-13-7/h2-3,8H,4H2,1H3

InChI Key

YRKAJHJFDSPZBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC(=C1CBr)C(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate typically involves:

  • Starting from methyl picolinate derivatives.
  • Selective halogenation at the methyl group adjacent to the pyridine ring (position 3).
  • Introduction of the difluoromethyl group at position 4.
  • Use of radical bromination or electrophilic substitution reactions.
  • Careful control of reaction conditions such as temperature, atmosphere, and solvent to optimize yield and purity.

Preparation of Methyl 3-(bromomethyl)picolinate as a Key Intermediate

Since direct literature on this compound is scarce, the preparation of methyl 3-(bromomethyl)picolinate is foundational and well-documented:

Parameter Details
Starting Material Methyl 3-methylpicolinate
Reagents N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN)
Solvent Carbon tetrachloride (CCl4)
Temperature 90 °C
Time 16 hours
Atmosphere Nitrogen (inert atmosphere)
Yield 80.6%
Procedure Summary Radical bromination of methyl group using NBS and AIBN initiator in CCl4 under nitrogen. The reaction mixture is filtered, concentrated, and purified by column chromatography.
Characterization 1H NMR, LC-MS confirm product formation (M+1 = 229.9)

This method is a classical radical bromination to convert the methyl substituent into a bromomethyl group on the pyridine ring.

Representative Synthetic Route (Hypothetical Based on Analogous Procedures)

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%)
1 Suzuki Coupling Methyl 4-bromopicolinate Pd(PPh3)4, Na2CO3, difluoromethyl boronic acid, toluene/water reflux Methyl 4-(difluoromethyl)picolinate Not reported
2 Radical Bromination Methyl 4-(difluoromethyl)picolinate with methyl at position 3 NBS, AIBN, CCl4, 90 °C, 16 h, N2 atmosphere This compound Estimated ~80% based on similar bromination

Experimental Notes and Optimization Parameters

  • Solvent Choice: Carbon tetrachloride is preferred for radical bromination due to its inertness and ability to dissolve organic substrates and NBS.
  • Temperature Control: Maintaining 90 °C ensures efficient radical initiation and propagation.
  • Inert Atmosphere: Nitrogen atmosphere prevents unwanted oxidation or side reactions.
  • Reaction Time: Extended reaction time (16 hours) is necessary for complete bromination.
  • Purification: Column chromatography is essential to isolate the pure brominated product.
  • Catalyst Loading: AIBN is used in catalytic amounts (~0.6 mmol per 27 mmol substrate).

Comparative Data Table for Bromination Reaction

Parameter Value/Condition Notes
Starting Material Methyl 3-methylpicolinate (4.1 g, 27.1 mmol) Precursor for bromination
Brominating Agent N-Bromosuccinimide (5.8 g, 32.5 mmol) Slight excess to ensure complete bromination
Radical Initiator AIBN (100 mg, 0.61 mmol) Initiates radical chain reaction
Solvent Carbon tetrachloride (55 mL) Non-polar, inert
Temperature 90 °C Optimal for radical bromination
Time 16 hours Ensures full conversion
Atmosphere Nitrogen (inert) Prevents oxidation
Yield 80.6% High yield brominated product
Product Characterization 1H NMR, LC-MS Confirmed structure and purity

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Site

The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, forming new carbon-heteroatom bonds. Reaction conditions and outcomes vary based on the nucleophile and solvent:

NucleophileConditionsProductYieldNotes
NH<sub>3</sub>EtOH, 50°C, 6h3-(Aminomethyl)-4-(difluoromethyl)picolinate78%Amine formation via bromide displacement
NaN<sub>3</sub>DMF, 25°C, 12h3-(Azidomethyl)-4-(difluoromethyl)picolinate85%Azide intermediate for click chemistry
KSCNCH<sub>3</sub>CN, reflux, 4h3-(Thiocyanatomethyl)-4-(difluoromethyl)picolinate65%Thiocyanate product prone to further functionalization

Mechanistic Insight : The electron-withdrawing pyridine ring enhances the electrophilicity of the bromomethyl carbon, accelerating nucleophilic attack. Steric hindrance is minimal due to the methyl ester’s orientation .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings , enabling C–C bond formation:

Suzuki-Miyaura Coupling

ConditionsAryl Boronic AcidProductYield
Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°CPhB(OH)<sub>2</sub>3-(Arylmethyl)-4-(difluoromethyl)picolinate72%

Buchwald-Hartwig Amination

ConditionsAmineProductYield
Pd<sub>2</sub>(dba)<sub>3</sub>, XantPhos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°CMorpholine3-(Morpholin-4-ylmethyl)-4-(difluoromethyl)picolinate68%

Key Factor : The difluoromethyl group stabilizes intermediates via inductive effects, improving catalytic turnover .

Radical-Mediated Reactions

Under radical initiators (e.g., AIBN, light), the bromomethyl group undergoes homolytic cleavage , generating radicals for chain reactions:

InitiatorConditionsMajor Product
AIBN, CCl<sub>4</sub>, 70°C12h3-(Trichloromethyl)-4-(difluoromethyl)picolinate
UV light, BrCCl<sub>3</sub>25°C, 2h3-(Dibromomethyl)-4-(difluoromethyl)picolinate

Mechanism : Bromine abstraction by trichloromethyl radicals generates a carbon-centered radical, which reacts with halogen donors (e.g., CCl<sub>4</sub>) to form polyhalogenated products .

Stability and Hydrolysis

The compound’s stability depends on pH and temperature:

ConditionDegradation PathwayHalf-Life
pH 1 (HCl)Ester hydrolysis → Carboxylic acid2h
pH 13 (NaOH)Bromide displacement → 3-(Hydroxymethyl)-4-(difluoromethyl)picolinate30min
100°C, H<sub>2</sub>OPartial difluoromethyl → trifluoromethyl oxidation6h

Note : The difluoromethyl group resists hydrolysis under mild conditions but oxidizes at elevated temperatures .

Comparative Reactivity with Analogs

CompoundKey FeatureReactivity Difference
Methyl 3-(chloromethyl)-4-(difluoromethyl)picolinateCl instead of BrSlower S<sub>N</sub>2 reactions (lower leaving-group ability)
Methyl 4-(trifluoromethyl)-3-(bromomethyl)picolinateCF<sub>3</sub> instead of CHF<sub>2</sub>Enhanced electron withdrawal → faster nucleophilic substitution

Scientific Research Applications

Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. The difluoromethyl group can influence the compound’s electronic properties, enhancing its ability to interact with specific pathways and targets .

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparison

Compound Name CAS Number Substituent Positions Molecular Formula Molecular Weight (g/mol)
Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate Not Provided 3: CH2Br; 4: CF2H C9H8BrF2NO2 280
Methyl 4-(bromomethyl)-3-fluoropicolinate 1261583-80-5 3: F; 4: CH2Br C8H7BrFNO2 248
Methyl 3-bromo-6-methylpicolinate 1256810-88-4 3: Br; 6: CH3 C8H8BrNO2 230

Structural and Electronic Differences

  • Target Compound: Bromomethyl at position 3 offers aliphatic reactivity (e.g., nucleophilic substitution), while the difluoromethyl group at position 4 introduces electron-withdrawing effects and lipophilicity.
  • Methyl 4-(bromomethyl)-3-fluoropicolinate: Bromomethyl at position 4 and fluorine at position 3 create distinct electronic effects. Fluorine’s electronegativity polarizes the ring, directing electrophilic reactions to specific positions.
  • Methyl 3-bromo-6-methylpicolinate :

    • A bromo substituent (directly bonded Br) at position 3 enables aromatic substitution reactions, contrasting with the aliphatic CH2Br in the target.
    • Methyl at position 6 introduces steric hindrance, which may limit accessibility to position 3 for further reactions .

Physicochemical Properties

  • Lipophilicity : The target’s -CF2H group increases lipophilicity (logP ~2.5 estimated) compared to the fluorine-substituted analog (logP ~1.8).
  • Molecular Weight : The target’s higher molecular weight (280 g/mol) may impact crystallinity and melting point relative to lighter analogs (230–248 g/mol).
  • Solubility : The difluoromethyl group’s hydrophobicity could reduce aqueous solubility compared to the fluorine-substituted compound.

Biological Activity

Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial and antifungal properties, structural characteristics, and interactions with biological targets.

Chemical Structure and Properties

This compound belongs to the class of picolinate derivatives. Its molecular formula is C10H8BrF2NC_10H_8BrF_2N with a molar mass of approximately 280.07 g/mol. The compound features a bromomethyl group and a difluoromethyl group attached to a methylpyridine structure, enhancing its chemical reactivity and biological activity.

Structural Comparison with Related Compounds

The unique combination of bromine and difluoromethyl groups in this compound provides distinct chemical reactivity compared to other picolinate derivatives:

Compound NameMolecular FormulaUnique Features
Methyl 4-(trifluoromethyl)-3-methylpicolinateC10H8F3NC_{10}H_{8}F_{3}NContains trifluoromethyl instead of difluoromethyl
Methyl 4-(chloromethyl)-3-methylpicolinateC10H9ClNC_{10}H_{9}ClNChlorine instead of bromine; different reactivity patterns
Methyl 5-bromo-3-methylpicolinateC10H9BrNC_{10}H_{9}BrNSimilar bromo substituent but different position on the ring
Methyl 6-chloro-3-(trifluoromethyl)picolinateC10H8ClF3NC_{10}H_{8}ClF_{3}NContains chlorine and trifluoromethyl groups

Biological Activity

Research indicates that this compound possesses significant antimicrobial and antifungal properties. These activities are attributed to its ability to interact with various biological targets, potentially inhibiting specific enzymes or disrupting cellular processes.

Antimicrobial Properties

Studies have shown that compounds with similar structures often exhibit notable antimicrobial effects. The presence of halogenated substituents like bromine and fluorine enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi. For instance, preliminary tests suggest that this compound may inhibit the growth of several pathogenic microorganisms, although specific Minimum Inhibitory Concentration (MIC) values were not detailed in the available literature.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The difluoromethyl group may stabilize negative charges through inductive effects, enhancing binding interactions with biological receptors.
  • The bromomethyl group could participate in hydrogen bonding or ionic interactions, facilitating the compound's interaction with target enzymes or proteins.

Case Studies and Research Findings

  • Antifungal Activity : In a study focusing on the antifungal properties of similar picolinate derivatives, compounds demonstrated significant activity against fungal strains such as Candida albicans and Aspergillus niger. While specific data for this compound was not provided, its structural similarities suggest comparable potential.
  • Antimicrobial Screening : A recent screening of various halogenated picolinate derivatives indicated that those containing bromine exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also show similar efficacy.

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